molecular formula C24H24N4OS B12169171 4-[4-(4-Methoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine

4-[4-(4-Methoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B12169171
M. Wt: 416.5 g/mol
InChI Key: YPCKEGGXBAKRNO-UHFFFAOYSA-N
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Description

4-[4-(4-Methoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is substituted with a phenyl group at the 5-position and a 4-(4-methoxybenzyl)piperazin-1-yl group at the 4-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 4-[4-(4-Methoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: The synthesis begins with the formation of the thienopyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Substitution at the 5-Position: The phenyl group is introduced at the 5-position of the thienopyrimidine core through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Introduction of the Piperazine Moiety: The 4-(4-methoxybenzyl)piperazin-1-yl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the thienopyrimidine intermediate with 4-(4-methoxybenzyl)piperazine under suitable conditions, such as in the presence of a base like potassium carbonate.

Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

4-[4-(4-Methoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction may lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This may result in the reduction of any nitro or carbonyl groups present in the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety. Common reagents for these reactions include alkyl halides and acyl chlorides, leading to the formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

4-[4-(4-Methoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent. It has shown promise in the development of drugs targeting various diseases, including cancer and neurological disorders.

    Pharmacology: Research on this compound includes its interaction with biological targets, such as receptors and enzymes. It is evaluated for its efficacy, potency, and selectivity in modulating these targets.

    Chemical Biology: The compound is used as a tool to study biological pathways and mechanisms. It helps in understanding the role of specific proteins and enzymes in disease processes.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-[4-(4-Methoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound binds to these targets, modulating their activity and leading to a biological response. For example, in cancer research, the compound may inhibit the activity of kinases involved in cell proliferation, thereby exerting an anti-cancer effect.

Comparison with Similar Compounds

4-[4-(4-Methoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine can be compared with other thienopyrimidine derivatives, such as:

    4-[4-(4-Bromophenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine: This compound has a bromophenyl group instead of a methoxybenzyl group, which may result in different biological activity and selectivity.

    4-[4-(4-Methylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine: The presence of a methyl group on the piperazine ring can influence the compound’s pharmacokinetic properties and its interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H24N4OS

Molecular Weight

416.5 g/mol

IUPAC Name

4-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C24H24N4OS/c1-29-20-9-7-18(8-10-20)15-27-11-13-28(14-12-27)23-22-21(19-5-3-2-4-6-19)16-30-24(22)26-17-25-23/h2-10,16-17H,11-15H2,1H3

InChI Key

YPCKEGGXBAKRNO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5

Origin of Product

United States

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